The synthesis of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 4-methylphenoxyacetic acid under acidic conditions. The steps are as follows:
The molecular structure of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be described in detail as follows:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
and its canonical SMILES representation is CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
.
The chemical reactivity of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be summarized as follows:
The mechanism of action for 2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves:
The physical and chemical properties of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole are crucial for understanding its behavior in different environments:
The applications of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole span various fields:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1